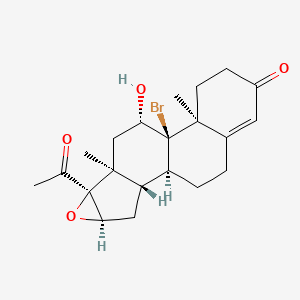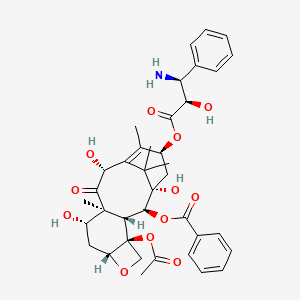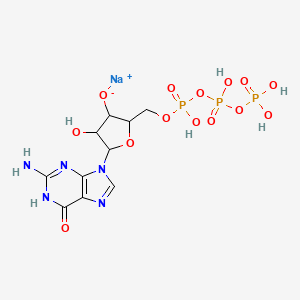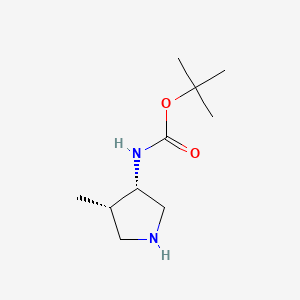
Intermedio de Claritromicina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin involves regioselective modifications, with the crystal structure of similar compounds revealing insights into the synthesis mechanism and structural configuration (Jian, 2007). Such modifications are designed to enhance the compound's stability and reactivity, with specific protective groups facilitating selective methylation at the C-6 hydroxyl group, critical for achieving the desired chemical properties (Watanabe et al., 1993).
Molecular Structure Analysis
The molecular structure of this erythromycin derivative is characterized by its regioselective modifications, which are critical for its chemical reactivity and physical properties. Crystal structure analysis provides detailed insights into the orientation of protective groups and how they influence the overall molecular configuration (Yao & Liang, 2003). These modifications are essential for the compound's activity and its potential application in further chemical reactions.
Chemical Reactions and Properties
The compound's chemical reactions are significantly influenced by its unique structure, with the oxime group and protective silyl groups playing crucial roles in its reactivity. Studies have shown how these modifications affect the compound's behavior in chemical reactions, including selective methylation processes that are key to its synthesis and potential applications (Liang Jian, 2007).
Aplicaciones Científicas De Investigación
Biorremediación
El compuesto se utiliza en la biorremediación de productos farmacéuticos. Se ha encontrado que la bacteria Streptomyces rochei y los hongos Phanerochaete chrysosporium y Trametes versicolor pueden eliminar la claritromicina de las aguas residuales {svg_1}. Esta es una aplicación significativa ya que la claritromicina es uno de los fármacos que se detectan con mayor frecuencia en los cuerpos de agua {svg_2}.
Análisis farmacéutico
El compuesto se utiliza en el análisis farmacéutico de la claritromicina. Se desarrolló un método isocrático de cromatografía líquida de alta resolución con detección electroquímica (HPLC-ECD) para la cuantificación de la claritromicina {svg_3}. Este método se utiliza para separar la claritromicina de los excipientes de fabricación en formas de dosificación comercialmente disponibles {svg_4}.
Tratamiento médico
La claritromicina se utiliza en el tratamiento médico de pacientes con sepsis, síndrome de disfunción respiratoria y multiorgánica {svg_5}. Actúa como un tratamiento inmunorregulador en estas condiciones {svg_6}.
Precursor de carbonización
El compuesto "6-O-Metil-2',4''-bis-O-(trimetilsilil)-9-[O-(1-etoxi-1-metiletil)oxima]-Eritromicina" se ha utilizado como precursor de molécula pequeña para la carbonización a láminas de carbono de pocas capas que contienen N,O {svg_7}. Este material de carbono multifuncionalizado exhibió un excelente rendimiento del ánodo en una batería de ion de litio {svg_8}.
Síntesis de derivados
El compuesto se utiliza en la síntesis de derivados. Por ejemplo, se ha utilizado en la síntesis de Metil 2,4,6-Tri-O-bencil-α-d-glucopiranósido {svg_9}.
Estabilización cinética
Se ha encontrado que el compuesto "6-O-Metil-2',4''-bis-O-(trimetilsilil)-9-[O-(1-etoxi-1-metiletil)oxima]-Eritromicina" es muy eficiente para la estabilización cinética de un grupo N-tiosulfinil altamente reactivo {svg_10}.
Mecanismo De Acción
Target of Action
The primary target of the “Intermediate of Clarithromycin”, also known as “6-O-Methyl-2’,4’'-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin”, is the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell, making it an effective target for antibiotics like Clarithromycin .
Mode of Action
The compound interacts with its target by binding to the 50S ribosomal subunit, inhibiting peptidyl transferase activity and interfering with amino acid translocation during the translation and protein assembly process . This interaction can be either bacteriostatic or bactericidal depending on the organism and drug concentration .
Biochemical Pathways
The compound affects the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, it disrupts the normal sequence of events in this pathway, leading to the inhibition of protein synthesis . This results in the inability of the bacteria to produce essential proteins, leading to a decrease in bacterial growth and aiding the body’s immune system in eliminating the infection .
Pharmacokinetics
The pharmacokinetics of Clarithromycin involve rapid absorption from the gastrointestinal tract after oral administration . The compound is partially metabolized in the liver via the CYP3A4 enzyme, and its clearance is dominated by distribution to tissues . The half-life of Clarithromycin increases from around 2 hours after a single dose to approximately 4 hours in plasma and tissues after repetitive administration .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, the compound prevents the bacteria from producing essential proteins, which are necessary for their survival and replication . This leads to a decrease in bacterial growth and ultimately helps the body’s immune system to eliminate the infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of other drugs that inhibit CYP3A4 can affect the metabolism and clearance of Clarithromycin . Additionally, the pH level of the stomach can impact the absorption of the drug . Therefore, factors such as diet, co-administration of other medications, and individual patient characteristics can all influence the action of the compound.
Propiedades
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H96N2O14Si2/c1-24-36-49(13,54)41(52)31(5)38(50-65-46(9,10)57-25-2)29(3)27-47(11,55-16)42(62-45-40(63-66(18,19)20)35(51(14)15)26-30(4)58-45)32(6)39(33(7)44(53)60-36)61-37-28-48(12,56-17)43(34(8)59-37)64-67(21,22)23/h29-37,39-43,45,52,54H,24-28H2,1-23H3/b50-38+/t29-,30-,31+,32+,33-,34+,35+,36-,37+,39+,40-,41-,42-,43+,45+,47-,48-,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTHBPKNOPSKEE-CATVDQELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOC(C)(C)OCC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC(C)(C)OCC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H96N2O14Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680611 | |
| Record name | PUBCHEM_52915086 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
993.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119665-62-2 | |
| Record name | PUBCHEM_52915086 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid](/img/structure/B1141754.png)
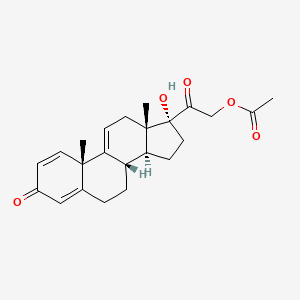
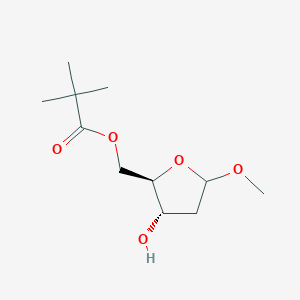
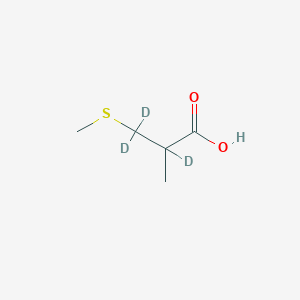
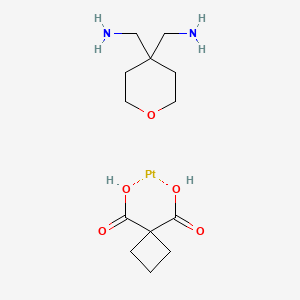
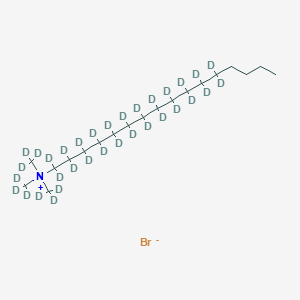
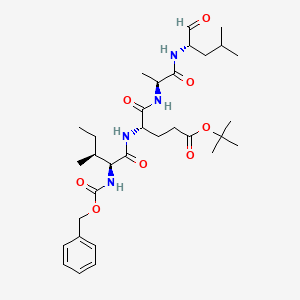
![methyl (1S,9aR,11aS)-5a-methoxy-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,6,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B1141767.png)

